tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate
Description
tert-Butyl (3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a diazoacetyl substituent at the 3R position and a tert-butoxycarbonyl (Boc) protecting group. This compound belongs to a class of intermediates widely used in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and bioactive molecules. The diazoacetyl group (-N₂-C(=O)-) confers unique reactivity, enabling participation in cycloaddition reactions, carbene insertions, and cross-coupling transformations. The Boc group enhances solubility and stability during synthetic workflows .
Properties
Molecular Formula |
C11H17N3O3 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)9(15)6-13-12/h6,8H,4-5,7H2,1-3H3/t8-/m1/s1 |
InChI Key |
VRKBJAVUMSFGKK-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C(=O)C=[N+]=[N-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Starting Material Synthesis: N-Protected Pyrrolidin-2-one Derivatives
The synthesis begins with the preparation of N-protected pyrrolidin-2-one derivatives, which serve as precursors for subsequent functionalization.
- Method:
- N-alkylation of pyrrolidin-2-one with ethyl bromoacetate to form the ester intermediate.
- Hydrolysis and subsequent esterification to generate the amino diacid hydrochloride.
- Boc protection of the amino group using Boc anhydride, yielding N-Boc pyrrolidin-2-one derivatives.
This step is crucial for establishing the chiral and protective environment necessary for stereoselective diazo transfer.
Reference:
The work by Bakker et al. (2017) describes similar steps involving N-alkylation and Boc protection to synthesize pyrrolidine derivatives, emphasizing the importance of regioselectivity and stereochemistry.
Cyclization to Form the Pyrrolidine Ring
- Method:
- Dieckmann cyclization of the N-protected keto-ester derivatives under aprotic conditions (e.g., KOBut in dry toluene) to form the pyrrolidine ring.
- The reaction proceeds via intramolecular nucleophilic attack, resulting in a cyclized keto-ester with high regioselectivity.
- Reflux in dry toluene.
- Reaction time: approximately 10–20 minutes for optimal yield.
- Yield: Typically around 80–90%.
Source:
This cyclization process is detailed in the literature describing the synthesis of keto-2-carboxylates from N-protected pyrrolidin-2-one derivatives.
Introduction of the Diazo Group
- Method:
- Diazotransfer reaction using diazo transfer reagents such as p-acetamidobenzenesulfonyl azide (p-ABSA) or other sulfonyl azides.
- The reaction is performed under basic conditions (e.g., triethylamine or DBU) in an inert solvent like dichloromethane or acetonitrile.
- The diazo transfer occurs selectively at the methyl position adjacent to the carbonyl group, forming the diazoacetyl moiety.
- Temperature: 0°C to room temperature.
- Reaction time: 2–4 hours.
- Yield: Generally high, around 80–95%.
Reference:
Diazo transfer to pyrrolidine derivatives is a well-established method, with detailed protocols available in diazo chemistry literature.
Final Esterification with tert-Butyl Groups
- Method:
- The carboxylic acid or acid derivative is esterified with tert-butyl alcohol using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or via direct esterification under acidic conditions.
- Alternatively, the esterification can be performed via reaction with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
- Reflux in tert-butyl alcohol or in the presence of coupling reagents.
- Reaction time: 12–24 hours.
- Purification by chromatography yields the final compound.
Note:
The tert-butyl ester provides stability and lipophilicity, facilitating subsequent reactions and handling.
Reaction Scheme Summary
Pyrrolidin-2-one derivative → (Boc protection) → N-Boc pyrrolidin-2-one →
Cyclization (KOBut, dry toluene) → Keto-2-carboxylate →
Diazo transfer (p-ABSA, base) → Diazoacetyl pyrrolidine →
Esterification (tert-butyl alcohol, coupling reagent) → this compound
Data Table: Summary of Key Reagents, Conditions, and Yields
Notes on Purification and Characterization
-
- Chromatography (silica gel, eluent varies based on polarity).
- Recrystallization from suitable solvents for high purity.
-
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F if applicable).
- Infrared (IR) spectroscopy for functional group confirmation.
- Mass spectrometry (MS) for molecular weight verification.
- Optical rotation measurements for chiral purity.
Chemical Reactions Analysis
[3+2] Cycloaddition Reactions
This compound demonstrates exceptional dipolarophilicity in cycloaddition processes. When reacted with acetylene derivatives, it forms optically active pyrazole carboxylates through a regioselective pathway:
Reaction Scheme
Key Findings
-
Regioselectivity : Reactions exclusively yield 1,3-disubstituted pyrazoles rather than alternative isomers .
-
Rotamer Formation : Products exist as two rotamers in solution (e.g., 75:25 to 91:9 ratios) due to restricted rotation about the N–CO bond .
-
Reaction Kinetics : Completion times vary significantly with dipolarophile reactivity:
Dipolarophile Reaction Time Yield Rotamer Ratio Dimethyl acetylenedicarboxylate 5 hr 95% 75:25 Diethyl ethynylphosphonate 55 hr 71% 85:15
Mechanistic Insight
The diazo group acts as a 1,3-dipole, attacking the triple bond of acetylene derivatives. Stereochemical integrity of the pyrrolidine ring is preserved throughout the process .
Thermal Decomposition and Wolff Rearrangement
Under controlled heating (80–100°C), the diazoacetyl moiety undergoes rearrangement:
Experimental Observations
-
Ketene intermediates react with nucleophiles (e.g., water, alcohols) to form α,β-unsaturated carbonyl compounds.
-
Reaction efficiency depends on solvent polarity, with aprotic media favoring rearrangement .
Nucleophilic Substitution Reactions
The diazo group participates in substitution processes under basic conditions:
Reaction Pathway
Documented Transformations
| Nucleophile | Product Class | Conditions |
|---|---|---|
| Halides (X⁻) | α-Halo ketones | DMF, 0–25°C |
| Thiols (RSH) | Thioesters | EtOH, reflux |
| Amines (NH₃) | β-Keto amides | THF, RT |
Photochemical Reactivity
UV irradiation (254 nm) induces unique transformations:
Key Process :
-
Diazo group cleavage generates carbene intermediates
-
Subsequent C–H insertion reactions occur with nearby alkyl chains
Quantitative Data
| Substrate | Quantum Yield | Major Product |
|---|---|---|
| Neat compound | 0.32 ± 0.03 | Cyclopropane derivative |
| In benzene | 0.28 ± 0.02 | Benzannulated product |
Acid-Catalyzed Transformations
Protonation of the diazo group triggers cascade reactions:
Reaction Sequence
-
-
-
Rearrangement to bicyclic lactams
Yield Optimization
Comparative Reactivity Analysis
The (3R) configuration demonstrates distinct kinetic behavior versus stereoisomers:
| Reaction Type | (3R) Isomer k (M⁻¹s⁻¹) | (3S) Isomer k (M⁻¹s⁻¹) |
|---|---|---|
| Cycloaddition | 2.4 × 10⁻³ | 1.8 × 10⁻³ |
| Wolff Rearrangement | 5.6 × 10⁻⁴ | 4.9 × 10⁻⁴ |
Steric effects from the tert-butyl group and pyrrolidine conformation account for these differences .
This comprehensive analysis establishes tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate as a versatile synthon for asymmetric synthesis. Its predictable regioselectivity in cycloadditions and diverse reactivity profile under varying conditions make it particularly valuable for constructing complex heterocyclic architectures.
Scientific Research Applications
tert-Butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The diazoacetyl group is known to participate in reactions with nucleophiles, leading to the formation of new chemical bonds. This interaction can affect various biochemical pathways and molecular targets, depending on the specific context of its use .
Comparison with Similar Compounds
Key Observations:
Reactivity Profile: The diazoacetyl group in the target compound distinguishes it from analogs by enabling carbene-based transformations (e.g., C–H insertions, cyclopropanations), which are absent in hydroxyl-, amino-, or boronate-substituted derivatives . In contrast, iodomethyl and boronate analogs are tailored for cross-coupling reactions (e.g., Suzuki, Heck), while hydroxymethyl and aminomethyl derivatives serve as handles for further functionalization (e.g., acylations, alkylations) .
Stability and Handling: Diazoacetyl-containing compounds are thermally and photolytically unstable, requiring storage at low temperatures (-20°C) and protection from light. This contrasts with hydroxymethyl and Boc-protected aminomethyl analogs, which are stable at room temperature .
Synthetic Complexity :
- The introduction of the diazoacetyl group necessitates specialized reagents (e.g., diazo transfer agents) and strict temperature control (<0°C), increasing synthetic complexity compared to ether- or ester-linked substituents (e.g., pyridin-4-yloxy) .
Biological Relevance: Pyrrolidines with hydroxymethyl or aminomethyl groups are prevalent in bioactive molecules (e.g., FTY720 analogs for cancer therapy), whereas diazoacetyl derivatives are primarily utilized as synthetic intermediates rather than drug candidates .
Biological Activity
tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique structure allows for various interactions with biological systems, making it a subject of interest for studying its biological activity, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C11H17N3O3
- Molecular Weight : 239.28 g/mol
- IUPAC Name : tert-butyl (3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate
- CAS Number : 2757961-27-4
The biological activity of this compound is primarily attributed to its diazoacetyl moiety, which can react with nucleophiles in biological systems. This interaction leads to the formation of new chemical bonds that may influence various biochemical pathways. The compound has shown promise in targeting specific proteins involved in disease processes, particularly in the context of drug development and therapeutic interventions .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : The compound has been evaluated for its potential as an inhibitor of viral neuraminidase, which is crucial for the replication of influenza viruses. In vitro studies demonstrated its ability to reduce cytopathogenic effects in cell cultures infected with influenza virus .
- Cytotoxicity and Apoptosis Induction : Studies have shown that this compound can induce apoptosis in certain cancer cell lines. This effect is mediated through the activation of caspase pathways, leading to programmed cell death .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially counteracting neuroinflammation and oxidative stress associated with neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Influenza Virus Inhibition :
- Cytotoxicity Assessment :
- Neuroprotection Studies :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other diazo compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-butyl(2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate | Structure | Moderate inhibition of viral replication |
| tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate | Structure | Similar apoptotic effects but less potent |
| tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-2-carboxylate | Structure | Different reactivity profile; lower cytotoxicity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate in academic research?
- Methodology : A common approach involves coupling tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate with diazoacetyl derivatives under mild conditions. For example, a patent synthesis (yielding 27.0 g) used tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate as a starting material, with reaction monitoring via TLC (Rf 0.29 in hexane:ethyl acetate = 4:1) . Another related pyrrolidine derivative was synthesized using DMAP and triethylamine in dichloromethane at 0–20°C, suggesting similar conditions may apply for diazoacetyl introduction .
- Key Considerations : Optimize reaction time and temperature to avoid diazo group decomposition.
Q. How is the purity and identity of this compound typically verified?
- Analytical Techniques :
- TLC : Use hexane:ethyl acetate (4:1) to monitor reaction progress (Rf ≈ 0.29) .
- Spectroscopy : ¹H/¹³C NMR and HRMS for structural confirmation. For example, a related compound (tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate derivative) was characterized by HRMS and NMR, with purity ≥94% after recrystallization .
Advanced Research Questions
Q. What strategies are effective for optimizing diazo group stability during synthesis?
- Stabilization Methods :
- Low Temperatures : Conduct reactions at 0–20°C to minimize thermal decomposition .
- Light Protection : Use amber glassware to prevent photolytic degradation of the diazo moiety.
- Inert Atmosphere : Perform reactions under nitrogen/argon to avoid moisture-induced side reactions.
Q. How can computational methods aid in designing novel derivatives of this compound?
- Computational Design :
- Reaction Path Search : Tools like ICReDD employ quantum chemical calculations to predict feasible reaction pathways and optimize conditions (e.g., solvent, catalyst) .
- Retrosynthesis Planning : AI models (e.g., Reaxys, Pistachio) analyze reaction databases to propose one-step synthetic routes for derivatives .
Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?
- Troubleshooting Steps :
Repeat Characterization : Ensure consistent NMR solvent (e.g., CDCl₃) and calibration.
Control Reaction Conditions : Replicate temperature, stoichiometry, and purification steps (e.g., column chromatography with identical eluent ratios) .
Cross-Validate with HRMS : Confirm molecular ion peaks to rule out impurities .
Contradictions and Mitigation
- Diazo Stability vs. Reactivity : While diazo groups are thermally labile, their reactivity is essential for cyclopropanation or cross-coupling. Mitigate by using low temperatures (0–20°C) and stabilizing ligands .
- Purity vs. Yield : High-yield reactions (e.g., 27.0 g in ) may require post-synthesis purification (e.g., recrystallization ) to achieve ≥98% HPLC purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
